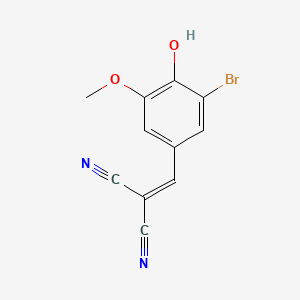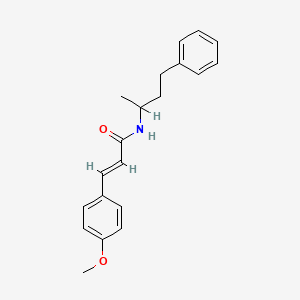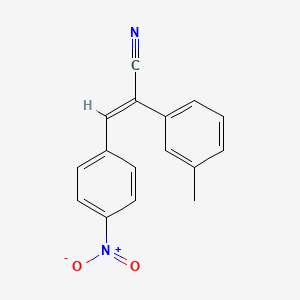![molecular formula C17H22ClNO2 B5301705 [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride](/img/structure/B5301705.png)
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride, also known as BEMMA hydrochloride, is a chemical compound that has been widely researched for its potential applications in the field of medicinal chemistry. BEMMA hydrochloride is a white crystalline powder that is soluble in water and has a molecular weight of 341.87 g/mol. This compound has been found to exhibit interesting pharmacological properties that make it a promising candidate for the development of new drugs.
Mécanisme D'action
The exact mechanism of action of [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride is not fully understood, but it is believed to act by inhibiting the reuptake of serotonin and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which are known to play a key role in regulating mood and emotions.
Biochemical and Physiological Effects:
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has been shown to have a range of biochemical and physiological effects. Studies have demonstrated that it can increase the levels of dopamine, norepinephrine, and serotonin in the brain, which are all important neurotransmitters involved in mood regulation. [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has also been found to have antioxidant properties, which may help to protect against oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride is its potential as a novel antidepressant with a faster onset of action and fewer side effects compared to existing drugs. This makes it a promising candidate for further development and clinical trials. However, there are also some limitations to its use in lab experiments, including the need for careful handling due to its potential toxicity, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research on [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride. One area of interest is its potential as a novel antitumor agent, with studies indicating that it may have selective cytotoxic effects on cancer cells. Another area of interest is its potential as a treatment for neuropathic pain, with studies suggesting that it may have analgesic effects. Further research is also needed to fully understand its mechanism of action and to optimize its synthesis and formulation for clinical use.
Méthodes De Synthèse
The synthesis of [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride involves the reaction of 2-(benzyloxy)-3-ethoxybenzaldehyde with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to obtain the final product in the form of a hydrochloride salt. This synthesis method has been optimized to yield high purity [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride with good reproducibility.
Applications De Recherche Scientifique
[2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including antitumor, antifungal, and antiviral effects. [2-(benzyloxy)-3-ethoxybenzyl]methylamine hydrochloride hydrochloride has also been shown to have potential as a novel antidepressant, with studies indicating that it may have a faster onset of action and fewer side effects compared to existing drugs.
Propriétés
IUPAC Name |
1-(3-ethoxy-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2.ClH/c1-3-19-16-11-7-10-15(12-18-2)17(16)20-13-14-8-5-4-6-9-14;/h4-11,18H,3,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRKUKOFXQWDJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1OCC2=CC=CC=C2)CNC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-ethoxy-2-phenylmethoxyphenyl)-N-methylmethanamine;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,8,9-trimethyl-4-(1-propen-1-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B5301623.png)
![methyl 3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5301625.png)
![5-[(4-iodo-1H-pyrazol-1-yl)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5301630.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]acetamide](/img/structure/B5301642.png)

![1-[(4-sec-butylphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B5301654.png)
![2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5301657.png)
![N'-{[2-(4-methoxyphenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5301660.png)
![2-{[4-(3-pyridinyl)-1-piperazinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5301664.png)

![2-[9-methoxy-7-(5-methyl-2-thienyl)-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N,N-dimethylacetamide](/img/structure/B5301688.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5301712.png)